Pyrimidine-2-carboximidamide benzenesulfonate
CAS No.: 16879-48-4
Cat. No.: VC0175287
Molecular Formula: C11H12N4O3S
Molecular Weight: 280.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16879-48-4 |
|---|---|
| Molecular Formula | C11H12N4O3S |
| Molecular Weight | 280.302 |
| IUPAC Name | benzenesulfonic acid;pyrimidine-2-carboximidamide |
| Standard InChI | InChI=1S/C6H6O3S.C5H6N4/c7-10(8,9)6-4-2-1-3-5-6;6-4(7)5-8-2-1-3-9-5/h1-5H,(H,7,8,9);1-3H,(H3,6,7) |
| Standard InChI Key | VTYHSBRSQXXLBF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1)C(=N)N |
Introduction
Chemical Identity and Properties
Pyrimidine-2-carboximidamide benzenesulfonate is a complex organic compound that features a pyrimidine ring with a carboximidamide group at the 2-position and a benzenesulfonate group attached to the nitrogen atom . This structural arrangement contributes to its unique chemical properties and potential biological activities.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 16879-48-4 |
| Molecular Formula | C11H12N4O3S |
| Molecular Weight | 280.302 g/mol |
| Chemical Class | Substituted pyrimidines |
| Component Compounds | Pyrimidine-2-carboximidamide (CID 9794060) and Benzenesulfonic Acid (CID 7371) |
The compound is composed of two main structural components: the pyrimidine-2-carboximidamide portion (C5H6N4) with a molecular weight of 122.13 g/mol and the benzenesulfonic acid portion . This composition results in a salt structure that influences both its physical properties and biological behavior.
Structural Features
The structure of Pyrimidine-2-carboximidamide benzenesulfonate includes several key features:
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A pyrimidine heterocyclic ring as the core structure
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A carboximidamide (amidine) group at position 2 of the pyrimidine ring
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A benzenesulfonate group that forms a salt with the amidine portion
This particular arrangement of functional groups provides the compound with multiple sites for potential hydrogen bonding and other intermolecular interactions, which may contribute to its biological activity profile.
Synthesis and Purification
Synthetic Routes
The synthesis of Pyrimidine-2-carboximidamide benzenesulfonate typically involves multiple steps starting from basic pyrimidine precursors. One documented approach involves:
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Formation of 2-cyanopyrimidine as a precursor
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Conversion of 2-cyanopyrimidine to pyrimidin-2-carboxamidine hydrochloride using NH3/NH4Cl in a sodium methanolate/methanol solution
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Formation of the benzenesulfonate salt through acid-base reaction
The synthesis requires careful control of reaction conditions including temperature, pH, and solvent choice to optimize yield and purity.
Purification Techniques
Purification of Pyrimidine-2-carboximidamide benzenesulfonate typically employs several techniques:
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Chromatographic methods, particularly column chromatography
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Recrystallization from appropriate solvent systems
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In some cases, preparative HPLC for analytical grade purity
These purification steps are essential to ensure the compound's suitability for research applications and potential pharmaceutical development.
Biological Activities
Pyrimidine-2-carboximidamide benzenesulfonate, like many pyrimidine derivatives, exhibits a range of biological activities that make it valuable for research and potential therapeutic applications.
Antimicrobial Properties
The compound shows potential antimicrobial activity against various microorganisms. Pyrimidine derivatives in general are known to have activity against both gram-positive and gram-negative bacteria, as well as some fungal species. The specific antimicrobial spectrum of Pyrimidine-2-carboximidamide benzenesulfonate likely depends on its unique structural features that facilitate interaction with microbial cellular targets.
Anti-inflammatory Effects
Research suggests that Pyrimidine-2-carboximidamide benzenesulfonate may have anti-inflammatory properties through inhibition of inflammatory mediators such as prostaglandin E2 (PGE2). This activity could be relevant for research into inflammatory conditions and potential therapeutic applications.
Mechanism of Action
Target Interactions
The mechanism of action for Pyrimidine-2-carboximidamide benzenesulfonate is largely dependent on its interaction with biological targets such as enzymes or receptors. The compound's structure, featuring both a pyrimidine ring and functional groups capable of hydrogen bonding, may enable specific recognition by biological macromolecules.
Structure-Activity Relationships
Analytical Characterization
Several analytical techniques are employed to characterize Pyrimidine-2-carboximidamide benzenesulfonate and confirm its identity and purity.
Spectroscopic Methods
Common spectroscopic techniques used for characterization include:
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Infrared spectroscopy (IR) for functional group identification
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Nuclear magnetic resonance spectroscopy (NMR) for structural elucidation
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Mass spectrometry for molecular weight confirmation
X-ray Crystallography
While specific crystallographic data for Pyrimidine-2-carboximidamide benzenesulfonate is limited in the search results, related compounds such as N′-hydroxypyrimidine-2-carboximidamide have been characterized by X-ray crystallography . Similar studies could potentially reveal important structural features of Pyrimidine-2-carboximidamide benzenesulfonate, including bond angles, lengths, and intermolecular interactions in the solid state.
Comparison with Related Compounds
Relationship to Other Pyrimidine Derivatives
Pyrimidine-2-carboximidamide benzenesulfonate shares structural similarities with several related compounds:
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Pyrimidine-2-carboximidamide hydrochloride (CAS: 51285-26-8), which features a different counterion
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Pyrimidine-2-carboxamide, which has been studied for its crystal structure and intermolecular interactions
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N′-hydroxypyrimidine-2-carboximidamide, which contains an additional hydroxyl group on the amidine nitrogen
Comparative Properties Table
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Pyrimidine-2-carboximidamide benzenesulfonate | C11H12N4O3S | 280.302 g/mol | Benzenesulfonate counterion |
| Pyrimidine-2-carboximidamide hydrochloride | C6H8ClN3 | 157.601 g/mol | Hydrochloride counterion |
| Pyrimidine-2-carboxamide | C5H5N3O | Varies | Carboxamide instead of carboximidamide group |
| N′-hydroxypyrimidine-2-carboximidamide | C5H6N4O | 138.14 g/mol | Additional hydroxyl group on amidine nitrogen |
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